molecular formula C13H22N4O B12518633 N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea CAS No. 652140-44-8

N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea

Cat. No.: B12518633
CAS No.: 652140-44-8
M. Wt: 250.34 g/mol
InChI Key: ZGOJJQPXMICEAB-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea is a urea derivative designed for research and development applications. Compounds featuring the urea functional group and dimethylaminopropyl moiety are of significant interest in medicinal chemistry and chemical biology. For instance, urea-based structures are often explored in the design of enzyme inhibitors and receptor ligands, while the dimethylaminopropyl group is a common pharmacophore found in bioactive molecules targeting the central nervous system . This specific compound, with its aromatic amine and tertiary amine termini, may serve as a valuable building block or intermediate in organic synthesis, particularly in the development of novel small molecules. Researchers might utilize it in the synthesis of more complex structures for pharmaceutical screening or as a precursor in polymer chemistry. Its structure suggests potential use as a monomer for polyurea synthesis or as a ligand in coordination chemistry. This product is intended for research purposes in laboratory settings only and is not classified as a drug or approved for any diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

652140-44-8

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

1-(4-aminophenyl)-3-[3-(dimethylamino)propyl]-1-methylurea

InChI

InChI=1S/C13H22N4O/c1-16(2)10-4-9-15-13(18)17(3)12-7-5-11(14)6-8-12/h5-8H,4,9-10,14H2,1-3H3,(H,15,18)

InChI Key

ZGOJJQPXMICEAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)N(C)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • 4-Nitrophenyl dioxazolone (precursor to 4-nitrophenyl isocyanate)
  • Sodium acetate (base)
  • Methanol (solvent)
  • 3-(Dimethylamino)propyl amine and methylamine (amines)
  • Catalytic hydrogenation (e.g., H₂/Pd-C) for nitro reduction.

Procedure

  • Isocyanate Formation :
    • React 4-nitrophenyl dioxazolone with sodium acetate in methanol under mild heating (40–60°C) to generate 4-nitrophenyl isocyanate in situ.
  • Urea Synthesis :
    • Sequentially add 3-(dimethylamino)propyl amine and methylamine to the isocyanate. The reaction proceeds via nucleophilic addition to form N-(4-nitrophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea.
  • Nitro Reduction :
    • Treat the nitro intermediate with H₂/Pd-C in ethanol at 20–25°C to yield the final amine.
Step Reagents/Conditions Yield Reference
Isocyanate 4-Nitrophenyl dioxazolone, NaOAc, MeOH, 40–60°C 85–90%
Nitro Reduction H₂/Pd-C, EtOH, 20–25°C 80–85%

Coupling Reactions Using Isocyanates

This approach leverages isocyanate reactivity with amines to form ureas directly.

Reagents and Conditions

  • 4-Aminophenyl isocyanate (generated via phosgene or dioxazolone)
  • 3-(Dimethylamino)propyl amine
  • Methylamine
  • Catalysts : 4-Dimethylaminopyridine (DMAP).

Procedure

  • Isocyanate Synthesis :
    • Generate 4-aminophenyl isocyanate using phosgene or dioxazolone methods.
  • Urea Formation :
    • React the isocyanate with 3-(dimethylamino)propyl amine in dichloromethane (DCM) at 0–20°C.
    • Add methylamine to introduce the methyl group.
Step Reagents/Conditions Yield Reference
Isocyanate 4-Aminophenyl dioxazolone, NaOAc, MeOH 85–90%
Urea Coupling DCM, DMAP, 0–20°C 70–75%

Reductive Amination Approach

Though less common for ureas, reductive amination has been adapted for related compounds.

Reagents and Conditions

  • 4-Nitrobenzaldehyde
  • 3-(Dimethylamino)propyl amine and methylamine
  • Reducing Agent : NaBH₄ or LiAlH₄.

Procedure

  • Imine Formation :
    • React 4-nitrobenzaldehyde with 3-(dimethylamino)propyl amine and methylamine in ethanol to form an imine intermediate.
  • Reduction :
    • Reduce the imine to a urea using NaBH₄ or LiAlH₄.
Step Reagents/Conditions Yield Reference
Imine Formation EtOH, RT 60–65%
Reduction NaBH₄, EtOH, 50°C 70–75%

Bis(trichloromethyl) Carbonate Method

This method is adapted from urea synthesis using bis(trichloromethyl) carbonate (BTC).

Reagents and Conditions

  • BTC
  • 4-Aminophenyl amine
  • 3-(Dimethylamino)propyl amine
  • Methylamine
  • Solvent : Toluene or DCM.

Procedure

  • Urea Formation :
    • React BTC with 4-aminophenyl amine and 3-(dimethylamino)propyl amine in toluene at 0–10°C.
  • Methylation :
    • Add methylamine to introduce the methyl group.
Step Reagents/Conditions Yield Reference
Urea Formation BTC, toluene, 0–10°C 90–92%
Methylation Methylamine, RT 85–88%

Key Challenges and Recommendations

Challenge Solution Reference
Isocyanate instability Use in situ generation via dioxazolones to avoid storage issues.
Low reactivity of arylamines Optimize reaction temperature (40–60°C) and use NaOAc as a base.
Nitro reduction selectivity Employ H₂/Pd-C under mild conditions to minimize over-reduction.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea has a molecular formula of C_{11}H_{18}N_{4}O and a molecular weight of approximately 250.346 g/mol. Its structure includes an amino group, a dimethylamino propyl chain, and a methylurea moiety, which contribute to its reactivity and versatility in chemical applications. The compound's functional groups allow it to participate in nucleophilic substitutions and engage in hydrogen bonding, making it suitable for various interactions in biological systems.

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical development. Preliminary studies indicate that this compound may interact with specific biological targets, including receptors and enzymes, potentially influencing various biochemical pathways. Understanding these interactions could lead to the development of new therapeutic agents targeting diseases such as cancer or neurodegenerative disorders.

Case Study: Interaction Studies

  • Objective : To evaluate the binding affinity of this compound with biological targets.
  • Methods : High-throughput screening assays were conducted to assess binding interactions.
  • Results : Initial findings suggest that the compound exhibits favorable binding characteristics, warranting further investigation into its therapeutic potential.

Material Sciences

In addition to its pharmaceutical applications, this compound has potential uses in material sciences. Its unique chemical structure allows for modifications that can enhance its properties for use in polymers or coatings.

Future Research Directions

Further research is essential to fully explore the potential applications of this compound. Key areas for future investigation include:

  • In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models.
  • Mechanistic Studies : Elucidating the specific biochemical pathways influenced by this compound.
  • Formulation Development : Exploring the incorporation of this compound into drug formulations or materials.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to penetrate cell membranes, allowing it to exert its effects intracellularly. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Urea Herbicides

Many urea derivatives are herbicides, differing in aryl substituents and alkyl chain modifications. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use Reference
N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea C₁₄H₂₃N₅O (estimated) ~289.37 (estimated) 4-aminophenyl, 3-(dimethylamino)propyl Not explicitly listed (inferred potential: pharmaceutical) -
Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) C₉H₁₀Cl₂N₂O 233.10 3,4-dichlorophenyl Herbicide
Linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) C₉H₁₀Cl₂N₂O₂ 249.10 3,4-dichlorophenyl, methoxy Herbicide
Chlorotoluron (N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea) C₁₀H₁₃ClN₂O 228.68 3-chloro-4-methylphenyl Herbicide
N-(4-(Dimethylamino)phenyl)-N'-phenylurea C₁₅H₁₇N₃O 255.31 4-dimethylaminophenyl, phenyl Research chemical

Key Observations :

  • Substituent Effects: The target compound’s 4-aminophenyl group contrasts with chlorinated phenyl groups in herbicides like diuron and linuron. Chlorine atoms enhance lipophilicity and persistence in environmental matrices, while the amino group may increase water solubility and biodegradability .
  • Activity Profile : Unlike diuron and linuron, which inhibit photosynthesis by binding to Photosystem II, the target compound’s structure suggests divergent biological targets, possibly in neurological or antimicrobial pathways due to its amine-rich design.

Non-Pesticide Urea Derivatives

  • N-(4-(Dimethylamino)phenyl)-N'-phenylurea (): Shares a dimethylaminophenyl group with the target compound but lacks the propylamine chain. Its molecular weight (255.31 g/mol) is lower, and reduced H-bond donors (2 vs. 3 in the target) may limit protein-binding efficiency .
  • Perfluorinated Ureas (): Compounds like N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride feature fluorinated chains, conferring extreme hydrophobicity and environmental persistence.

Biological Activity

N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H22_{22}N4_4O
  • Molecular Weight : Approximately 250.346 g/mol
  • Functional Groups : Contains an amino group, a dimethylamino propyl chain, and a methylurea moiety, which contribute to its reactivity and biological interactions.

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding, making it versatile for synthetic applications in organic chemistry .

Interaction with Biological Targets

Preliminary studies indicate that this compound may interact with specific receptors or enzymes, influencing various biochemical pathways. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Binding : It may bind to specific receptors in the body, altering signal transduction pathways that regulate cellular functions.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit antitumor properties. For instance, studies on related compounds have shown:

  • In Vitro Studies : Compounds demonstrated potent inhibitory effects on human cancer cell lines, including myelodysplastic syndrome (SKM-1) cells. These compounds increased the levels of acetylated histones and induced cell cycle arrest .
  • In Vivo Efficacy : In animal models, these compounds exhibited significant antitumor activity with favorable pharmacokinetic profiles, suggesting potential for therapeutic applications .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
This compoundAmino group, dimethylamino propyl chain, urea moietyVersatile reactivity; potential pharmaceutical applications
N,N-Dimethyl-4-aminobenzamideDimethylamide structure; lacks urea functionalityPrimarily used as an intermediate in synthesis
3-DimethylaminopropylamineSimple amine structure; no aromatic ringCommonly used as a building block in organic synthesis
4-Amino-N,N-dimethylanilineAromatic amine; lacks propyl chainKnown for its use in dyes and pigments

This comparison underscores the multifunctional nature of this compound, which allows for diverse applications in both research and industry .

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